3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol

Lipophilicity Drug Design Pharmacokinetics

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (CAS 326010-95-1) is a β-amino-α-trifluoromethyl alcohol that combines a trifluoromethyl group with a β-amino alcohol scaffold. This fluorinated difunctional compound is primarily utilized as a chiral building block and intermediate in medicinal chemistry and organic synthesis , where the trifluoromethyl group confers increased lipophilicity and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C7H14F3NO
Molecular Weight 185.19
CAS No. 326010-95-1
Cat. No. B3020463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol
CAS326010-95-1
Molecular FormulaC7H14F3NO
Molecular Weight185.19
Structural Identifiers
SMILESCC(C)CC(C(C(F)(F)F)O)N
InChIInChI=1S/C7H14F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3
InChIKeyWZSHMIPUSYLNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (CAS 326010-95-1) – A Trifluoromethylated β-Amino Alcohol Building Block for Pharmaceutical R&D and Organic Synthesis


3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (CAS 326010-95-1) is a β-amino-α-trifluoromethyl alcohol that combines a trifluoromethyl group with a β-amino alcohol scaffold [1]. This fluorinated difunctional compound is primarily utilized as a chiral building block and intermediate in medicinal chemistry and organic synthesis [1], where the trifluoromethyl group confers increased lipophilicity and metabolic stability relative to non-fluorinated analogs [2].

Why Generic Substitution of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol with Other β-Amino Alcohols Fails


Substituting 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol with a structurally similar β-amino alcohol, such as a non-fluorinated analog or an analog lacking the 5-methyl group, is not a straightforward exchange. The trifluoromethyl group profoundly alters physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability [1]. These changes directly impact compound performance in both synthetic applications and biological assays. The specific quantitative differences detailed below demonstrate that even minor structural modifications can lead to significant, and often detrimental, deviations in key parameters, making this compound a distinct and non-fungible selection for research and development.

Quantitative Differentiation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol: Comparative Data vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated β-Amino Alcohol Analog

The target compound exhibits a significantly higher predicted partition coefficient (LogP) compared to its non-fluorinated analog, 3-amino-5-methylhexan-2-ol. This increased lipophilicity is a direct consequence of the trifluoromethyl group, which enhances membrane permeability and alters biodistribution [1].

Lipophilicity Drug Design Pharmacokinetics

Increased Molecular Weight and Topological Polar Surface Area (TPSA) vs. Non-Fluorinated Analog

The trifluoromethyl group adds significant molecular weight (185.19 vs 131.22 g/mol) and increases the topological polar surface area (46.3 vs 35.3 Ų) compared to the non-fluorinated analog 3-amino-5-methylhexan-2-ol [1][2]. These changes can influence drug-likeness parameters and compound behavior in biological assays.

Molecular Weight TPSA Physicochemical Properties

Increased Hydrogen Bond Acceptor Count vs. Shorter-Chain β-Amino Alcohol Analog

The target compound contains 5 hydrogen bond acceptors, compared to 3 for the smaller analog 3-amino-1,1,1-trifluoro-2-propanol [1][2]. The additional acceptors arise from the larger carbon backbone, which can provide additional interaction points for target binding or catalysis.

Hydrogen Bonding Molecular Recognition Binding Affinity

Improved Metabolic Stability Inferred from Class-Level Evidence

The trifluoromethyl group in β-amino-α-trifluoromethyl alcohols is known to enhance metabolic stability by blocking oxidative metabolism at the adjacent position [1]. While direct metabolic stability data for this specific compound is not publicly available, this is a well-established class-level effect of the CF3 group in medicinal chemistry.

Metabolic Stability Drug Discovery Fluorine Chemistry

Optimal Research & Industrial Application Scenarios for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol


Medicinal Chemistry: Design of Metabolically Stable Peptidomimetics and Protease Inhibitors

This compound is ideally suited as a chiral building block for the synthesis of trifluoromethylated peptidomimetics and protease inhibitors [1]. Its enhanced lipophilicity and predicted metabolic stability (relative to non-fluorinated analogs) make it a valuable scaffold for optimizing drug candidates targeting enzymes like human neutrophil elastase (HNE) or HIV-1 protease, where fluorinated β-amino alcohols have shown promising activity [1][2].

Organic Synthesis: Asymmetric Catalysis and Chiral Ligand Development

The compound's difunctional nature (amino and alcohol groups) and stereochemical complexity make it a potential candidate for developing chiral ligands and organocatalysts for stereocontrolled synthesis [1]. Its specific hydrogen bonding capacity and lipophilicity profile differentiate it from simpler β-amino alcohols, offering unique selectivity and solubility properties in catalytic cycles [1].

Chemical Biology: Synthesis of Fluorinated Molecular Probes and Activity-Based Probes

Given its increased lipophilicity and unique physicochemical signature (LogP 1.5, TPSA 46.3 Ų), this compound can serve as a starting point for synthesizing fluorinated probes for studying biological systems. The trifluoromethyl group can also serve as a 19F NMR handle for tracking and quantifying molecular interactions in complex environments [1].

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